molecular formula C22H17N5 B1192793 N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine

N-(2-Benzyl-1H-benzo[d]imidazol-6-yl)quinazolin-4-amine

Cat. No.: B1192793
M. Wt: 351.4 g/mol
InChI Key: DTDOKRXSUWPVDY-UHFFFAOYSA-N
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Description

GR269666A is a chemical compound known for its inhibitory properties against epidermal growth factor receptor (EGFR) and C-erbB-2. It has a molecular formula of C22H17N5 and a molecular weight of 351.410

Preparation Methods

The synthesis of GR269666A involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes:

    Step 1: Formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative.

    Step 2: Introduction of the quinazoline moiety via nucleophilic substitution reactions.

    Step 3: Final coupling of the benzimidazole and quinazoline units under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods for GR269666A would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

GR269666A undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole or quinazoline rings, using reagents like halides or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GR269666A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of heterocyclic chemistry and reaction mechanisms.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways, particularly those involving EGFR and C-erbB-2.

    Medicine: Explored for its potential therapeutic applications in cancer treatment, due to its ability to inhibit key receptors involved in tumor growth and proliferation.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of GR269666A involves its binding to the epidermal growth factor receptor and C-erbB-2, inhibiting their activity. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and potential cancer cell death. The molecular targets of GR269666A include the tyrosine kinase domains of these receptors, which are critical for their function.

Comparison with Similar Compounds

GR269666A can be compared with other similar compounds, such as:

    Gefitinib: Another EGFR inhibitor used in cancer therapy. GR269666A may offer different binding affinities or selectivity profiles.

    Erlotinib: Similar to gefitinib, but with distinct pharmacokinetic properties. GR269666A’s unique structure may provide advantages in specific therapeutic contexts.

    Lapatinib: Inhibits both EGFR and HER2 (C-erbB-2), similar to GR269666A. The comparison highlights differences in efficacy, side effects, and clinical applications.

Properties

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-benzyl-3H-benzimidazol-5-yl)quinazolin-4-amine

InChI

InChI=1S/C22H17N5/c1-2-6-15(7-3-1)12-21-26-19-11-10-16(13-20(19)27-21)25-22-17-8-4-5-9-18(17)23-14-24-22/h1-11,13-14H,12H2,(H,26,27)(H,23,24,25)

InChI Key

DTDOKRXSUWPVDY-UHFFFAOYSA-N

SMILES

C1(NC2=CC=C3C(NC(CC4=CC=CC=C4)=N3)=C2)=C5C=CC=CC5=NC=N1

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)NC4=NC=NC5=CC=CC=C54

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GR269666 A;  GR-269666-A;  GR 269666A;  GR269666A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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